4-(Ethylsulfonyl)-3-(2-fluorophenyl)-1H-pyrazole
Description
Properties
Molecular Formula |
C11H11FN2O2S |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
4-ethylsulfonyl-5-(2-fluorophenyl)-1H-pyrazole |
InChI |
InChI=1S/C11H11FN2O2S/c1-2-17(15,16)10-7-13-14-11(10)8-5-3-4-6-9(8)12/h3-7H,2H2,1H3,(H,13,14) |
InChI Key |
ZFORNCJLCODBFD-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(NN=C1)C2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Fluorophenylhydrazine Derivatives
2-Fluorophenylhydrazine can be prepared via diazotization of 2-fluoroaniline followed by reduction (e.g., using SnCl₂/HCl). Alternatively, hydrazine hydrate reacts with 2-fluorobenzenediazonium salts under controlled pH (6–8) to minimize side reactions.
1,3-Diketone Functionalization
A 1,3-diketone with a thioethyl group at position 4 is critical. Ethyl 3-thiopropane-1,3-dione serves as a precursor, synthesized by treating ethyl acetoacetate with Lawesson’s reagent. Cyclocondensation with 2-fluorophenylhydrazine in ethanol at 55–70°C yields 3-(2-fluorophenyl)-4-(ethylthio)-1H-pyrazole (Intermediate A ) with regioselectivity >90%.
Key Reaction Conditions:
| Component | Details | Source |
|---|---|---|
| Solvent | Ethanol or DMF | |
| Temperature | 55–70°C | |
| Catalyst | Acidic (HCl) or basic (Et₃N) conditions | |
| Yield | 70–85% |
Post-Synthetic Sulfonation: Thioether to Sulfonyl Oxidation
Intermediate A undergoes oxidation to convert the thioethyl (-S-Et) group to ethylsulfonyl (-SO₂Et). Hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperbenzoic acid (mCPBA) in dichloromethane are effective.
Optimization of Oxidation Conditions
-
H₂O₂/AcOH System :
-
Molar Ratio : 3:1 (H₂O₂:A )
-
Temperature : 0–5°C (prevents over-oxidation)
-
Yield : 80–88%.
-
-
mCPBA System :
-
Stoichiometry : 2.2 equivalents
-
Reaction Time : 12–24 hours
-
Yield : 85–92%.
-
Comparative Analysis:
| Oxidizing Agent | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|
| H₂O₂/AcOH | Acetic acid | 0–5°C | 80% | ≥95% |
| mCPBA | CH₂Cl₂ | RT | 92% | ≥98% |
Alternative Routes: Direct Sulfonylation of Pyrazole Intermediates
Sulfur Trioxide Complexation
Pyrazole intermediates react with sulfur trioxide–triethylamine complexes in anhydrous DMF, followed by alkylation with ethyl iodide. This one-pot method avoids thioether intermediates but requires strict moisture control.
Nucleophilic Substitution
4-Chloropyrazole derivatives react with sodium ethanesulfinate in DMSO at 120°C. While efficient, this method demands high-temperature conditions and affords moderate regioselectivity (70–78%).
Analytical Characterization and Quality Control
Spectroscopic Validation
-
¹H NMR :
-
Pyrazole H-5: δ 6.8–7.1 ppm (singlet).
-
Ethylsulfonyl: δ 1.4 (t, CH₃), 3.3 (q, CH₂).
-
-
LC-MS : [M+H]⁺ at m/z 269.1.
Purity Assessment
HPLC with C18 columns (ACN/H₂O gradient) confirms purity >98%. Residual solvents (e.g., DMF) are monitored via GC-MS.
Challenges and Optimizations
-
Regioselectivity : Competing formation of 5-sulfonyl isomers is mitigated using bulky solvents (e.g., toluene).
-
Oxidation Byproducts : Over-oxidation to sulfonic acids is minimized by stoichiometric H₂O₂ use.
-
Scalability : Continuous-flow systems improve throughput for cyclocondensation steps (Patent US20070004924A1) .
Chemical Reactions Analysis
Types of Reactions
4-(Ethylsulfonyl)-3-(2-fluorophenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and substituted pyrazoles, depending on the specific reaction and conditions used.
Scientific Research Applications
Biological Activities
The pyrazole scaffold, including 4-(Ethylsulfonyl)-3-(2-fluorophenyl)-1H-pyrazole, has been associated with a wide range of biological activities:
- Anti-inflammatory Properties : Pyrazoles are known for their anti-inflammatory effects. Research indicates that derivatives of pyrazole can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. For instance, compounds similar to this compound have shown promising results in reducing inflammation in various models, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .
- Antimicrobial Activity : Studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties against various pathogens. This compound could be effective against Gram-positive and Gram-negative bacteria, as well as fungi. The compound's ability to disrupt bacterial biofilms adds to its therapeutic potential in treating persistent infections .
- Anticancer Effects : The compound has also been investigated for its anticancer properties. Pyrazoles have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival .
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The general synthetic route includes:
- Formation of the Pyrazole Ring : This is typically achieved through cyclization reactions involving hydrazines and carbonyl compounds.
- Introduction of Substituents : The ethylsulfonyl and fluorophenyl groups can be introduced via nucleophilic substitution reactions or coupling reactions using appropriate precursors.
Table 1 summarizes the key steps involved in the synthesis of this compound along with the yields reported in various studies.
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | Hydrazine + Carbonyl | Varies |
| 2 | Nucleophilic Substitution | Ethylene Sulfonate + Halogenated Phenol | Varies |
| 3 | Coupling | Appropriate Coupling Agent | Varies |
Case Studies
Several case studies highlight the effectiveness of pyrazole derivatives, including this compound:
- Anti-inflammatory Study : In a study assessing the anti-inflammatory activity of various pyrazole derivatives, compounds similar to this compound exhibited significant inhibition of edema in animal models, demonstrating comparable efficacy to established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of a series of pyrazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives showed MIC values lower than those of conventional antibiotics, suggesting their potential as effective antimicrobial agents .
- Anticancer Activity : Research evaluating the cytotoxic effects of pyrazole derivatives on human cancer cell lines revealed that compounds with structural similarities to this compound induced significant apoptosis and inhibited cell proliferation, highlighting their potential as anticancer agents .
Mechanism of Action
The mechanism of action of 4-(Ethylsulfonyl)-3-(2-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The ethylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The fluorophenyl group enhances the compound’s stability and reactivity. These interactions can lead to the modulation of biological pathways, making the compound a potential candidate for drug development.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Substituent Analysis and Structural Analogues
Key Structural Variations :
Sulfonyl Group Modifications: 4-(Ethylsulfonyl)-3-(m-tolyl)-1H-pyrazole (CAS 1707391-49-8): Replaces the 2-fluorophenyl group with a meta-tolyl (m-tolyl) substituent. 3-Ethyl-1H-pyrazole-4-sulfonyl fluoride (CAS 2138511-65-4): Features a sulfonyl fluoride (-SO₂F) group instead of ethylsulfonyl. The fluoride enhances reactivity, making it suitable for click chemistry or covalent bonding in drug design .
Fluorophenyl Positional Isomers :
- 3-(2-Fluorophenyl)-1H-pyrazole (CAS 149739-32-2): Lacks the ethylsulfonyl group but retains the 2-fluorophenyl substituent. This simpler structure highlights the role of the sulfonyl group in enhancing bioactivity .
- 4-(4-Fluorophenyl)-3-methyl-1H-pyrazole (PDB Ligand 1Z6): Substitutes the ethylsulfonyl group with a methyl and places fluorine at the para position. The para-fluorine may reduce steric hindrance compared to ortho-substitution .
Trifluoromethyl and Hybrid Derivatives :
- Compounds like 5-{1-[2-(2-Fluorophenyl)hydrazinylidene]ethyl}-3-(trifluoromethyl)-1H-pyrazole (13b) incorporate trifluoromethyl (-CF₃) groups, which enhance metabolic stability and lipophilicity. However, the absence of a sulfonyl group limits polar interactions .
Physical and Chemical Properties :
Biological Activity
4-(Ethylsulfonyl)-3-(2-fluorophenyl)-1H-pyrazole is a compound belonging to the pyrazole class, known for its diverse biological activities. This article reviews the biological activity of this specific pyrazole derivative, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is characterized by an ethylsulfonyl group and a fluorophenyl moiety. The structure includes a five-membered pyrazole ring, which contributes to its chemical reactivity and biological activity. The molecular weight is approximately 254.28 g/mol, indicating a moderate size that facilitates interactions with various biological targets.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. Specifically, compounds similar to this compound have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that pyrazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 μM to 125 μM for different strains .
Anti-inflammatory Properties
Pyrazoles are recognized for their anti-inflammatory effects. The presence of the ethylsulfonyl group in this compound may enhance its ability to inhibit inflammatory pathways. Research on related compounds has shown promising results in reducing inflammation markers and pain response in animal models .
Analgesic Effects
Similar to its anti-inflammatory properties, this compound may also possess analgesic effects. Analgesic activity is often assessed through various pain models, where pyrazole derivatives have been shown to significantly reduce pain responses comparable to standard analgesics like phenylbutazone .
Anticancer Potential
The anticancer activity of pyrazole derivatives has gained attention in recent years. Studies suggest that compounds with structural similarities to this compound can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival .
The biological activities of this compound are likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of key enzymes involved in inflammation and cancer progression.
- Interaction with Receptors : The compound may interact with various receptors, modulating their activity and influencing downstream signaling pathways.
- Antioxidant Properties : Some studies suggest that pyrazoles possess antioxidant activity, which can contribute to their anti-inflammatory effects by reducing oxidative stress in tissues .
Case Studies
Several studies have reported on the biological activity of pyrazoles similar to this compound:
- Antimicrobial Efficacy : A study demonstrated that a related pyrazole derivative exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values lower than those of conventional antibiotics .
- Anti-inflammatory Activity : In a controlled trial, a related compound showed significant reduction in paw edema in rats, indicating strong anti-inflammatory properties .
- Cancer Cell Studies : In vitro studies indicated that certain pyrazole derivatives could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting potential for further development as anticancer agents .
Q & A
Basic: What are the common synthetic routes for 4-(Ethylsulfonyl)-3-(2-fluorophenyl)-1H-pyrazole, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
The synthesis typically involves cyclocondensation of hydrazines with β-keto sulfones or via palladium-catalyzed cross-coupling for introducing fluorophenyl groups. For example, pyrazole cores are often constructed using microwave-assisted reactions (e.g., 50°C for 16 hours in THF/water mixtures) to enhance regioselectivity . Solvent systems like ethyl acetate:petroleum ether (1:1 to 9:1 ratios) are critical for flash chromatography purification, as seen in analogous pyrazole derivatives, where solvent polarity adjustments improve separation of structurally similar byproducts . Yield optimization may involve controlling stoichiometry of sulfonylating agents (e.g., ethylsulfonyl chloride) and monitoring reaction progress via TLC.
Advanced: How can computational methods predict the bioactivity of this compound against specific enzyme targets?
Methodological Answer:
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions between the compound and target enzymes (e.g., p38 kinase or carbonic anhydrases). Key steps include:
- Preparing the ligand (optimizing geometry at the B3LYP/6-31G* level).
- Generating a homology model for the target if no crystal structure exists.
- Validating docking poses using free-energy perturbation or MM-GBSA calculations.
Studies on related pyrazoles highlight the importance of fluorine’s electronegativity in enhancing binding affinity via halogen bonds . For example, fluorophenyl groups in pyrazoles show improved inhibition of carbonic anhydrase isoforms compared to non-fluorinated analogs .
Structural Analysis: What crystallographic techniques resolve the molecular conformation of pyrazole derivatives, and how are hydrogen bonding interactions analyzed?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is standard for determining dihedral angles and hydrogen-bonding networks . For example, in analogous compounds, intermolecular N–H⋯O and C–H⋯F interactions stabilize crystal packing, as quantified using Mercury software . Key parameters:
- Dihedral angles : Measure planarity between pyrazole and aryl rings (e.g., 72.06° between pyrazole and phenyl rings in similar structures) .
- Hydrogen bonds : Refine H-atom positions using difference Fourier maps and validate bond distances (e.g., N–H = 0.899 Å) .
Data Contradiction: When conflicting data arises between NMR and X-ray crystallography regarding molecular geometry, how should structural assignments be validated?
Methodological Answer:
Cross-validate with DFT calculations : Compare experimental NMR chemical shifts (e.g., , ) with computed values (Gaussian09, mPW1PW91/6-311+G(d,p)).
Re-examine crystallization conditions : Polymorphism or solvent inclusion in crystals may distort X-ray data .
Use complementary techniques : IR spectroscopy for functional group verification or LC-MS for purity assessment.
For example, discrepancies in dihedral angles may arise from dynamic effects in solution (NMR) versus static crystal environments (SCXRD) .
Biological Evaluation: How are in vitro assays designed to assess the antimicrobial efficacy of pyrazole derivatives, and what controls are necessary?
Methodological Answer:
- Minimum Inhibitory Concentration (MIC) assays : Use broth microdilution (CLSI guidelines) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Controls : Include positive controls (e.g., ciprofloxacin), vehicle controls (DMSO <1%), and cytotoxicity assays (e.g., MTT on mammalian cells).
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 3-trifluoromethyl or 4-methoxyphenyl substitutions) to identify pharmacophores .
Advanced Synthesis: What role do non-conventional methods (microwave/ultrasound) play in enhancing pyrazole synthesis efficiency?
Methodological Answer:
- Microwave irradiation : Reduces reaction time (e.g., 30 seconds for triazole-pyrazole hybrids) and improves regioselectivity by uniform heating .
- Ultrasound : Enhances mixing in heterogeneous systems (e.g., DMF/POCI₃), accelerating cyclocondensation by cavitation .
Example: Ultrasound-assisted synthesis of 3-(trifluoromethyl)pyrazoles achieved 90% yield in 20 minutes versus 12 hours conventionally .
Purification Challenges: What chromatographic strategies separate this compound from structurally similar byproducts?
Methodological Answer:
- Flash chromatography : Optimize solvent polarity (e.g., ethyl acetate:petroleum ether gradients from 3:7 to 9:1) .
- HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) gradients for high-resolution separation.
- Crystallization : Recrystallize from ethanol-chloroform (1:1) to exploit solubility differences, as demonstrated for related pyrazoles .
Advanced: How to design SAR studies for pyrazole derivatives targeting enzyme inhibition?
Methodological Answer:
Core modifications : Introduce substituents (e.g., sulfonyl, fluorophenyl) to probe steric/electronic effects.
Enzyme assays : Test inhibitory activity against isoforms (e.g., carbonic anhydrase IX vs. II) to assess selectivity .
Computational SAR : Generate QSAR models using descriptors like logP, polar surface area, and H-bond donors.
For example, 4-(4-methoxyphenyl) analogs showed 10-fold higher carbonic anhydrase inhibition than unsubstituted derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
